molecular formula C25H19ClN2O3 B445523 ETHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

ETHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

Cat. No.: B445523
M. Wt: 430.9g/mol
InChI Key: ZGICDRAJPWMEFV-UHFFFAOYSA-N
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Description

ETHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C25H19ClN2O3 This compound is characterized by the presence of a quinoline ring, a chlorophenyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling with Benzoic Acid Derivative: The final step involves the coupling of the quinoline derivative with a benzoic acid derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

ETHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of ETHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and chlorophenyl groups allow it to bind with high affinity to these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

ETHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can be compared with other similar compounds, such as:

    Ethyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    Methyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-({[2-(2-bromophenyl)-4-quinolinyl]carbonyl}amino)benzoate: Similar structure but with a bromine atom instead of chlorine.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C25H19ClN2O3

Molecular Weight

430.9g/mol

IUPAC Name

ethyl 2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C25H19ClN2O3/c1-2-31-25(30)18-11-5-8-14-22(18)28-24(29)19-15-23(17-10-3-6-12-20(17)26)27-21-13-7-4-9-16(19)21/h3-15H,2H2,1H3,(H,28,29)

InChI Key

ZGICDRAJPWMEFV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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